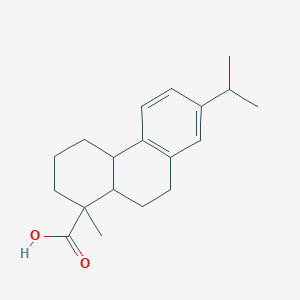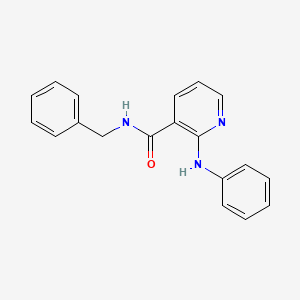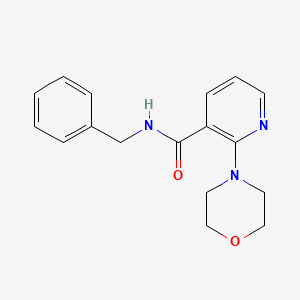![molecular formula C24H28N2O4 B3745463 7-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B3745463.png)
7-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]-4,8-dimethyl-2H-chromen-2-one
Übersicht
Beschreibung
7-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propoxy]-4,8-dimethyl-2H-chromen-2-one, commonly known as HPPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPC belongs to the class of coumarin derivatives, which are known for their diverse biological activities such as anti-inflammatory, antioxidant, and anticoagulant effects.
Wirkmechanismus
The mechanism of action of HPPC involves the inhibition of various signaling pathways involved in inflammation and oxidative stress. HPPC has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Additionally, HPPC has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant enzymes. This dual mechanism of action makes HPPC a potent anti-inflammatory and antioxidant agent.
Biochemical and Physiological Effects:
HPPC has been found to exert various biochemical and physiological effects. It has been shown to reduce the production of ROS and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, HPPC has been found to reduce the expression of various pro-inflammatory cytokines and enzymes, thereby reducing inflammation. HPPC has also been found to enhance the expression of antioxidant enzymes, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of HPPC is its high purity and stability, which makes it a suitable candidate for in vitro and in vivo experiments. Additionally, HPPC has been found to exhibit low toxicity, making it a safe compound for further research. However, one of the limitations of HPPC is its low solubility in aqueous solutions, which can limit its bioavailability.
Zukünftige Richtungen
The potential therapeutic applications of HPPC are vast, and there are several future directions for research. One of the areas of interest is the use of HPPC for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the use of HPPC in combination with other drugs or natural compounds could enhance its therapeutic potential. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of HPPC in vivo.
Conclusion:
HPPC is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent anti-inflammatory and antioxidant properties and has been shown to reduce inflammation and oxidative stress-related diseases. HPPC has several advantages for lab experiments, including high purity, stability, and low toxicity. However, its low solubility in aqueous solutions is a limitation. Future research on HPPC could lead to the development of novel therapies for various diseases.
Wissenschaftliche Forschungsanwendungen
HPPC has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, HPPC has been found to possess antioxidant properties by scavenging reactive oxygen species (ROS) and reducing lipid peroxidation. These properties make HPPC a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases such as arthritis, neurodegenerative disorders, and cancer.
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17-14-23(28)30-24-18(2)22(9-8-21(17)24)29-16-20(27)15-25-10-12-26(13-11-25)19-6-4-3-5-7-19/h3-9,14,20,27H,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJLYMXKTVCSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(CN3CCN(CC3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]-4,8-dimethyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



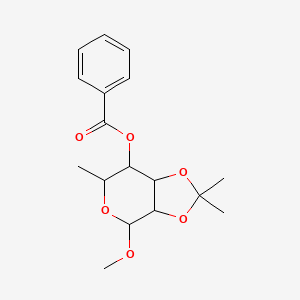
![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B3745394.png)
![9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B3745402.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3745409.png)
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-tetrazole](/img/structure/B3745421.png)
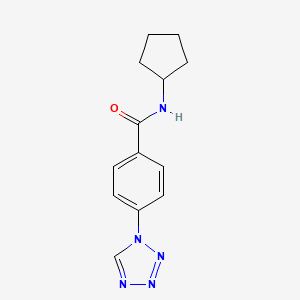
![2,6-bis[3-(dimethylamino)-2-fluoro-2-propen-1-ylidene]cyclohexanone](/img/structure/B3745433.png)
![2-[1-(phenylacetyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B3745434.png)
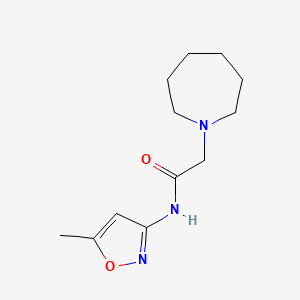
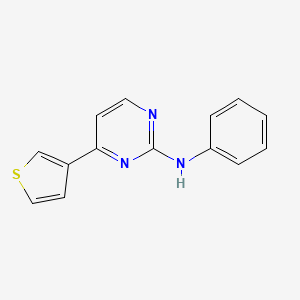
![3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B3745455.png)
